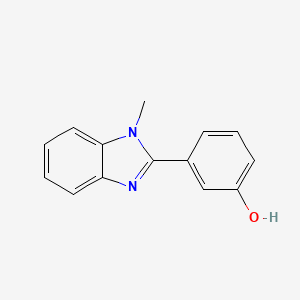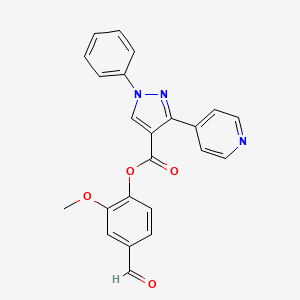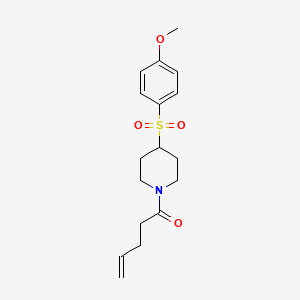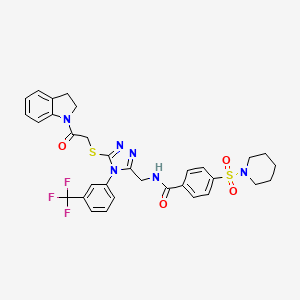
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate, also known as Mocetinostat, is a small molecule inhibitor that targets histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Mocetinostat has been shown to have potential therapeutic applications in cancer treatment and other diseases.
Aplicaciones Científicas De Investigación
Biomedical Research Applications
Compounds with methoxyphenoxy and chromenyl groups often exhibit significant biological activity, making them subjects of interest in the development of pharmaceuticals and therapeutic agents. For example, polyphenols, which may share structural similarities with the compound , have been widely studied for their antioxidant, anti-inflammatory, and neuroprotective properties. These compounds are investigated for their potential in treating chronic diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders (Moosavi et al., 2015). Additionally, the modulation of neurotrophic signaling pathways by polyphenols highlights the compound's potential impact on neuronal survival and differentiation, indicating possible applications in neurology and psychology.
Materials Science Applications
In materials science, chromene derivatives have garnered attention for their photochemical properties, which can be harnessed in the development of photodynamic therapy agents, organic photovoltaic cells, and photo-switchable materials. The specific electronic and structural characteristics of these compounds allow for the absorption and emission of light, making them useful in various applications that require controlled light-mediated reactions.
Environmental Science Applications
The environmental behavior and degradation of similar compounds, particularly those involving phenoxy groups, are critical in assessing their ecological impact. Studies on the atmospheric reactivity of methoxyphenols and their role as potential tracers for biomass burning illustrate the environmental relevance of these compounds (Liu et al., 2022). Understanding the degradation pathways and persistence of such compounds in the environment is essential for evaluating their safety and ecological footprint.
Propiedades
IUPAC Name |
[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO7/c1-25-14-2-4-15(5-3-14)28-19-13-27-18-12-16(6-7-17(18)20(19)23)29-21(24)22-8-10-26-11-9-22/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWCCDRLTGTVGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(mercaptomethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2672584.png)

![N-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2672588.png)

![N-benzyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2672590.png)

![5-(4-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2672592.png)
![3-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2672593.png)




![1-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol](/img/structure/B2672605.png)